molecular formula C9H11NO2 B069277 Methyl 1-allyl-1H-pyrrole-2-carboxylate CAS No. 183155-28-4

Methyl 1-allyl-1H-pyrrole-2-carboxylate

Cat. No.: B069277
CAS No.: 183155-28-4
M. Wt: 165.19 g/mol
InChI Key: BZTCAVPQDSWVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-allyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by an allyl group at the nitrogen position and a methyl ester at the 2-position of the pyrrole ring. This compound is structurally related to ligands and intermediates in coordination chemistry, as evidenced by its synthesis as a byproduct during ligand development efforts . Its molecular framework combines the aromaticity of pyrrole with the reactivity of an allyl substituent, making it a subject of interest in organic and medicinal chemistry.

Properties

CAS No.

183155-28-4

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 1-prop-2-enylpyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3-5,7H,1,6H2,2H3

InChI Key

BZTCAVPQDSWVKO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CN1CC=C

Canonical SMILES

COC(=O)C1=CC=CN1CC=C

Synonyms

1H-Pyrrole-2-carboxylicacid,1-(2-propenyl)-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Analogues

Compound Name Substituent (N-position) Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Features
This compound Allyl (C₃H₅) C₉H₁₁NO₂ 165.16 N/A Unsaturated N-substituent
Methyl 1H-pyrrole-2-carboxylate H C₆H₇NO₂ 141.13 N/A Parent compound
Methyl 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carboxylate 3-Chloro-2-methylphenyl C₁₃H₁₂ClNO₂ 249.69 N/A Steric/electronic modulation
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Fused pyridine ring C₈H₆N₂O₂ 162.15 95 High-yield heterocyclic system
3-Heptyl-1H-pyrrole Heptyl (C₇H₁₅) C₁₁H₁₉N 165.28 N/A Hydrophobic alkyl chain

Research Findings and Discussion

  • Reactivity : The allyl group’s unsaturation may facilitate pericyclic reactions or serve as a directing group in further functionalization, contrasting with the inertness of alkyl chains in 3-Heptyl-1H-pyrrole.
  • Crystallography : The synthesis and structural analysis of such compounds often rely on tools like SHELX programs, which are widely used for small-molecule refinement .

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